3-(1-Isobutyl-4-pyrazolyl)phenylboronic acid
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Overview
Description
3-(1-Isobutyl-4-pyrazolyl)phenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound features a phenyl ring substituted with a pyrazolyl group and an isobutyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Isobutyl-4-pyrazolyl)phenylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
3-(1-Isobutyl-4-pyrazolyl)phenylboronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include boronic esters, alcohols, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(1-Isobutyl-4-pyrazolyl)phenylboronic acid has a wide range of applications in scientific research:
Biology: The compound is used in the development of fluorescent probes and sensors for detecting biological molecules.
Medicine: Boronic acids, including this compound, are explored for their potential in drug delivery systems and as enzyme inhibitors.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form stable boron-carbon bonds.
Mechanism of Action
The mechanism of action of 3-(1-Isobutyl-4-pyrazolyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, such as enzyme inhibition and molecular recognition. The boron atom in the compound acts as a Lewis acid, facilitating interactions with electron-rich species.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl ring and a boronic acid group.
3-(1-Isopropyl-4-pyrazolyl)phenylboronic acid: Similar to 3-(1-Isobutyl-4-pyrazolyl)phenylboronic acid but with an isopropyl group instead of an isobutyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the isobutyl group and the pyrazolyl ring enhances its stability and makes it a valuable intermediate in various synthetic applications.
Properties
Molecular Formula |
C13H17BN2O2 |
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Molecular Weight |
244.10 g/mol |
IUPAC Name |
[3-[1-(2-methylpropyl)pyrazol-4-yl]phenyl]boronic acid |
InChI |
InChI=1S/C13H17BN2O2/c1-10(2)8-16-9-12(7-15-16)11-4-3-5-13(6-11)14(17)18/h3-7,9-10,17-18H,8H2,1-2H3 |
InChI Key |
ZPBRTNWEJZMMBD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=CN(N=C2)CC(C)C)(O)O |
Origin of Product |
United States |
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